ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate
Overview
Description
Ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(4-hydroxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is 363.14705815 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Constituents and Medicinal Uses The compound has been studied as part of the chemical constituents from fermented mycelia of the medicinal fungus Xylaria nigripes, known as Wuling Shen in Chinese. It's part of a group of pyrrole-containing alkaloids that have shown neuroprotective, anti-neuroinflammatory, and cytotoxic properties (Xiong et al., 2016).
Synthesis and Derivatives for Antibacterial Use Another study focuses on the synthesis of stereoisomers of similar compounds, which are important intermediates in preparing quinolone antibacterials (Schroeder et al., 1992).
Biological Studies and Antimicrobial Activity In the context of novel compound synthesis, derivatives of ethyl 4-(4-hydroxybenzylidene)-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate have been characterized and screened for their in vitro antioxidant and antimicrobial activities. These studies highlight their potential in fighting bacterial and fungal infections (Maddila et al., 2012).
Reactions and Transformations in Organic Chemistry The compound has also been a subject of study in the reactions of formylchromone derivatives, showcasing its potential in the transformation of pyrroles and pyridines, which are crucial in organic chemistry (Clarke et al., 1985).
Ring Opening and Pharmaceutical Applications There's also research on primary amine-promoted ring opening in carbapenem-derived p-nitrobenzyl esters, which leads to the formation of pyrrolidine derivatives. These derivatives are of interest in pharmaceutical research (Valiullina et al., 2020).
Synthesis and Biochemical Reactions Furthermore, the Hantzsch pyrrole synthesis, which involves the formation of ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, shows the importance of this compound in the synthesis of various pyrroles (Roomi & Macdonald, 1970).
Properties
IUPAC Name |
ethyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxopyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(26)20-15(3)23(17-9-5-14(2)6-10-17)21(25)19(20)13-16-7-11-18(24)12-8-16/h5-13,24H,4H2,1-3H3/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJLDPNCEGVZRN-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)O)C3=CC=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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